molecular formula C7H8BrNO2S B13310053 (3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid

(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid

Cat. No.: B13310053
M. Wt: 250.12 g/mol
InChI Key: QJQOUHSKBVYEOV-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a bromine atom at the 5-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to the desired product . Another method involves the condensation reactions such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and condensation reactions can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid is unique due to the combination of the bromine-substituted thiophene ring and the amino acid structure

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1

InChI Key

QJQOUHSKBVYEOV-YFKPBYRVSA-N

Isomeric SMILES

C1=C(SC=C1[C@H](CC(=O)O)N)Br

Canonical SMILES

C1=C(SC=C1C(CC(=O)O)N)Br

Origin of Product

United States

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